molecular formula C12H18N4O2S B6470923 4-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640891-80-9

4-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6470923
CAS No.: 2640891-80-9
M. Wt: 282.36 g/mol
InChI Key: XZXMLWHDTBERTK-UHFFFAOYSA-N
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Description

4-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a chemical compound belonging to the class of morpholines, which are characterized by their nitrogen-containing heterocyclic structure. This compound features a thiadiazole ring, a pyrrolidine carbonyl group, and a morpholine moiety, making it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine typically involves multiple steps, starting with the formation of the thiadiazole ring. One common approach is the cyclization of thiosemicarbazides with chloroacetic acid under acidic conditions. The resulting intermediate is then reacted with pyrrolidine and morpholine derivatives to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles such as amines or alcohols can substitute functional groups on the compound.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of reduced thiadiazole derivatives.

  • Substitution: Introduction of various substituents leading to derivatives with different biological activities.

Scientific Research Applications

This compound has found applications in various fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in the study of biological systems and pathways.

  • Medicine: It has potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine exerts its effects involves interaction with specific molecular targets and pathways. The thiadiazole ring, in particular, plays a crucial role in binding to enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

  • 1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

  • Morpholine derivatives: These compounds contain the morpholine moiety and are used in various pharmaceutical applications.

Uniqueness: 4-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and biological activities.

Properties

IUPAC Name

[4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c1-9-13-14-12(19-9)16-6-7-18-10(8-16)11(17)15-4-2-3-5-15/h10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXMLWHDTBERTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCOC(C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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